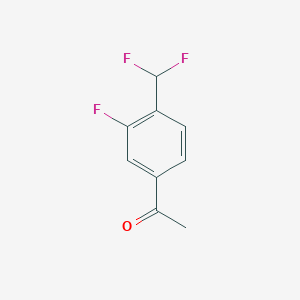
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone is an organic compound characterized by the presence of difluoromethyl and fluoro substituents on a phenyl ring, attached to an ethanone group
Méthodes De Préparation
The synthesis of 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone typically involves the introduction of difluoromethyl and fluoro groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Difluoromethylation: Use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Ketone Formation: Attachment of the ethanone group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone can be compared with other similar compounds, such as:
1-(4-Difluoromethyl-3-fluoro-phenyl)piperidine: Differing by the presence of a piperidine ring instead of an ethanone group.
4-(Difluoromethyl)-3-fluoro-phenyl]azinate: Featuring an azinate group instead of an ethanone group.
4-[4-(Difluoromethyl)-3-fluoro-phenyl]morpholine: Containing a morpholine ring instead of an ethanone group.
Propriétés
Formule moléculaire |
C9H7F3O |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
1-[4-(difluoromethyl)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3 |
Clé InChI |
FEOBYQFYRHDMDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















